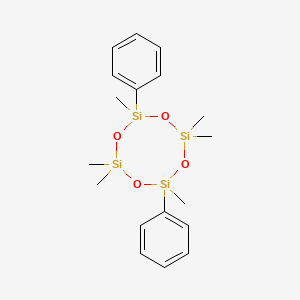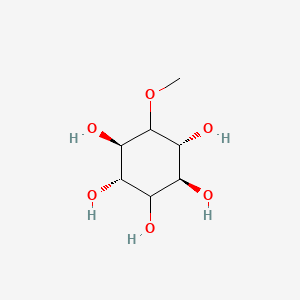
R-130823
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown significant potential in inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1beta, interleukin-6, and interleukin-8.
Preparation Methods
The synthesis of R-130823 involves multiple steps, including the formation of the pyrrole and pyridine rings, followed by the introduction of the fluorophenyl and phenylethyl groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
R-130823 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of p38alpha kinase.
Biology: Investigated for its effects on cytokine release in immune cells.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Industry: Potential applications in the development of anti-inflammatory drugs.
Mechanism of Action
R-130823 exerts its effects by selectively inhibiting the p38alpha isoform of mitogen-activated protein kinase. This inhibition prevents the phosphorylation and activation of downstream targets involved in the inflammatory response. The compound effectively reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation and associated symptoms .
Comparison with Similar Compounds
R-130823 is unique in its high selectivity for p38alpha kinase. Similar compounds include:
SB-203580: Another p38alpha inhibitor, but with different selectivity and potency.
VX-745: A potent p38alpha inhibitor with distinct pharmacokinetic properties.
BIRB 796: A broad-spectrum p38 inhibitor with activity against multiple isoforms.
Compared to these compounds, this compound offers a unique balance of selectivity and efficacy, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
321344-32-5 |
|---|---|
Molecular Formula |
C28H26FN3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[2-(4-fluorophenyl)-4-[1-(2-phenylethyl)-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrol-3-yl]pyridine |
InChI |
InChI=1S/C28H26FN3/c29-25-8-6-24(7-9-25)28-27(23-10-15-30-16-11-23)26(20-31-28)22-13-18-32(19-14-22)17-12-21-4-2-1-3-5-21/h1-11,13,15-16,20,31H,12,14,17-19H2 |
InChI Key |
XLEONXLSQBBRAN-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CC=C1C2=CNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-fluorophenyl)-4-(1-phenethyl-1,2,3,6-tetrahydropyridin-4-yl)-3-(pyridin-4-yl)-1H-pyrrole R-130823 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[3-[(2,6-dichlorophenyl)methyl]-4-hydroxyphenyl]propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1678611.png)


![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)




![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)



